molecular formula C11H12O4 B2736064 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one CAS No. 29107-26-4

3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one

Cat. No.: B2736064
CAS No.: 29107-26-4
M. Wt: 208.213
InChI Key: WEFOHHDXWIWTNS-UHFFFAOYSA-N
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Description

Historical Context of Chromanone and Chromone Research

Chromones and chromanones have been integral to medicinal chemistry since the mid-20th century, with the isolation of khellin from Ammi visnaga seeds marking their therapeutic potential. The subsequent development of disodium cromoglycate in 1965 demonstrated chromones' capacity for mast cell stabilization, establishing them as privileged structures in drug discovery. Chromanones, the saturated analogs, gained prominence through natural product isolations, particularly in plant secondary metabolites exhibiting antioxidant and anti-inflammatory properties.

The evolution from simple chromones to complex derivatives like 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one reflects advances in synthetic methodologies. Early work focused on Baker-Venkataraman rearrangements for chromone synthesis, while modern techniques employ one-pot strategies and transition-metal catalysis to introduce functional groups.

Position in Heterocyclic Chemistry

This compound belongs to the 2,3-dihydro-4H-chromen-4-one subclass, combining features of both chromones (unsaturated) and chromanones (saturated). Key structural attributes include:

Property Value
IUPAC Name 3,3-bis(hydroxymethyl)-2H-chromen-4-one
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Key Substituents -OH groups at C3

The hydroxymethyl groups introduce hydrogen bonding capacity while maintaining planarity in the benzopyrone system, enabling interactions with biological targets. Compared to simpler chromones, the C3 modifications enhance water solubility without compromising aromatic stacking interactions.

Significance as a Privileged Scaffold in Drug Discovery

Chromen-4-ones exhibit target promiscuity, interacting with:

  • Kinase ATP-binding pockets
  • G-protein-coupled receptors
  • Oxidative stress response elements

The bis-hydroxymethyl derivative amplifies these properties through:

  • Enhanced hydrogen bonding : Dual -OH groups facilitate interactions with catalytic residues in enzymes.
  • Stereoelectronic modulation : Electron-donating substituents stabilize transition states in inhibition mechanisms.
  • Metabolic stability : Reduced CYP450-mediated oxidation compared to parent chromones.

Recent studies highlight its utility in anticancer agent development, where bis-chromone derivatives demonstrate micromolar cytotoxicity against multiple cell lines. The scaffold's adaptability is evidenced by its role in synthesizing trifluoromethyl carbinol-containing chromones, which show improved blood-brain barrier penetration.

Structural Relationship to Naturally Occurring Compounds

Natural chromones from Cassia spp. and Dictyoloma vandellianum often feature prenyl or methyl groups at C3/C8 positions. The synthetic 3,3-bis(hydroxymethyl) variant mimics these modifications while introducing enhanced polarity. Comparative analysis reveals:

Natural Analog Structural Feature Bioactivity
Eugenitol 5-O-methylation Antifungal
Cneorumchromone K 8-prenyl substitution Anti-inflammatory
3,3-bis(hydroxymethyl) C3 diol system Enhanced solubility

The compound’s dihydroxypropane motif at C3 parallels natural products like 6-(hydroxymethyl)-2,2-dimethylchroman-4-one from Cassia pumila, suggesting potential for biodiversity-inspired drug design. Its synthetic accessibility (83% yield via one-pot condensation) makes it a practical alternative to rare natural derivatives.

This comprehensive analysis positions this compound as a critical bridge between traditional chromone pharmacology and modern medicinal chemistry needs. Its balanced hydrophilicity-lipophilicity profile and synthetic tractability predict expanded utility in kinase inhibitor development and oxidative stress-related therapies.

Properties

IUPAC Name

3,3-bis(hydroxymethyl)-2H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-5-11(6-13)7-15-9-4-2-1-3-8(9)10(11)14/h1-4,12-13H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFOHHDXWIWTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2O1)(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one typically involves the reaction of chromen-4-one derivatives with formaldehyde under basic conditions. One common method is the condensation of chromen-4-one with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Cyclization and Ring-Opening Reactions

The chromenone core facilitates cyclization reactions under catalytic conditions. A notable example involves interactions with malononitrile, leading to unexpected structural rearrangements:

  • Reaction with Malononitrile :
    When treated with malononitrile, the compound undergoes a sequence of Michael addition, retro-Michael reaction, and nucleophilic addition. This results in the formation of 3-(tetrahydrofuran-2-yl)-4H-chromen-4-one, a derivative with a fused tetrahydrofuran ring .

    Mechanism :

    • Michael Addition : Malononitrile attacks the carbonyl group of the chromenone.

    • Retro-Michael Reaction : Cleavage of the original ring structure occurs.

    • Nucleophilic Addition : Reorganization forms a new tetrahydrofuran-containing chromenone .

Catalytic Functionalization

The hydroxymethyl groups participate in reactions catalyzed by organocatalysts or transition metals:

Reaction TypeConditionsCatalystOutcomeReference
Knoevenagel Condensation Ethanol, refluxDiethylamineForms 2-amino-4H-chromene derivatives
Michael Addition Aqueous, room temperatureExpanded PerliteYields substituted chromenes
  • Diethylamine-Catalyzed Synthesis :
    Diethylamine promotes three-component reactions involving resorcinol, aldehydes, and malononitrile, yielding 2-amino-4H-chromenes in high purity .

Oxidation and Stability

The hydroxymethyl groups (-CH2_2OH) are susceptible to oxidation:

  • Oxidation Pathways :

    • Mild Oxidants : Convert hydroxymethyl to aldehyde or ketone groups.

    • Strong Oxidants : Further oxidize to carboxylic acids, altering solubility and biological activity.

Comparative Reactivity of Analogues

Structural analogues exhibit distinct reactivity profiles due to substituent variations:

CompoundKey FeatureReactivity Difference
2,3-Dihydro-4H-chromen-4-oneLacks hydroxymethyl groupsReduced nucleophilic addition capacity
4-Chlorobenzaldehyde diethyl acetalChlorinated substituentEnhanced electrophilic aromatic substitution
3-(Trifluoromethyl)benzaldehyde acetalElectron-withdrawing CF3_3Increased resistance to oxidation

Mechanistic Insights

  • Electrophilic Substitution : The phenoxide ion generated from resorcinol derivatives reacts with electrophiles (e.g., aldehydes), forming intermediates that cyclize into chromenones .

  • Base-Catalyzed Rearrangements : DBU (1,8-diazabicycloundec-7-ene) facilitates ring expansion and dearomatization, critical for synthesizing polycyclic chromenones .

Scientific Research Applications

Synthetic Route Overview

StepDescription
1Condensation of chromen-4-one with formaldehyde in the presence of a base (e.g., sodium hydroxide).
2Isolation of the product through crystallization.
3Further modifications can be performed to enhance biological activity or stability.

Biological Activities

Research indicates that 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one exhibits various biological activities:

  • Antioxidant Properties : The compound has shown potential in inhibiting oxidative stress-related enzymes, suggesting its use as an antioxidant agent.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit cytokine production and modulate inflammatory responses .
  • Anticancer Potential : Investigations have suggested that this compound could interfere with cancer cell proliferation and induce apoptosis in specific cancer types .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing more complex pharmaceutical agents. Its ability to interact with various biological targets makes it a candidate for drug development aimed at treating oxidative stress-related diseases and inflammation .

Material Science

The compound's reactive hydroxymethyl groups allow it to be utilized in polymer chemistry. It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing biodegradable plastics and other environmentally friendly materials.

Case Study 1: Antioxidant Activity

A study examined the antioxidant effects of this compound on human cell lines exposed to oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels, supporting its potential therapeutic role in preventing oxidative damage in cells .

Case Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory properties of this compound demonstrated its ability to inhibit the expression of pro-inflammatory cytokines in vitro. This effect was mediated through modulation of NF-kB signaling pathways, suggesting its potential as an anti-inflammatory drug candidate .

Mechanism of Action

The mechanism of action of 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The chromenone scaffold is highly modifiable, leading to diverse analogs with varying biological and physicochemical properties. Key structural analogs include:

Compound Name (IUPAC) Substituents/Modifications Molecular Weight Key Features/Applications References
3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 3,3-bis(hydroxymethyl) 224.22 (parent) Antitumor potential; synthetic intermediate
3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one Sulfur replaces oxygen in chromenone ring 240.31 Enhanced lipophilicity; unstudied bioactivity
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-chromen-4-one 2-(3,4-dihydroxyphenyl); 5,7-dihydroxy 316.27 Potent antitumor activity (in silico)
5,8-Dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one 5,8-dihydroxy; 2-(4-hydroxyphenyl) 302.28 Antitumor lead candidate
3-Hydroxy-2,3-dimethoxy-2-(4-methylphenyl)-chromen-4-one 3-hydroxy; 2,3-dimethoxy; 4-methylphenyl 330.35 Unknown activity; structural complexity

Key Observations :

  • Antitumor Activity: Compounds with hydroxylated phenyl groups (e.g., 2-(3,4-dihydroxyphenyl)-chromenone) exhibit superior docking scores for antitumor targets compared to the parent compound .
  • Acetal Derivatives : The 4-chlorobenzaldehyde acetal derivative of the target compound is used in drug synthesis due to its stability and reactivity .

Biological Activity

3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one, commonly referred to as a flavonoid compound, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications supported by various studies.

Chemical Structure

The molecular formula of this compound is C11H12O4C_{11}H_{12}O_4, and its structure features a chromenone core with hydroxymethyl substituents. This configuration is crucial for its biological activity.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. This compound exhibits significant free radical scavenging activity. Studies have shown that it can effectively neutralize reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This property is essential for preventing cellular damage and has implications in aging and various diseases.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action suggests potential applications in treating inflammatory diseases such as arthritis and asthma.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. It induces apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. For instance, it has been shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.

Study on Antioxidant Activity

A study published in Food Chemistry evaluated the antioxidant capacity of several flavonoids, including this compound. The results indicated an IC50 value significantly lower than that of common antioxidants like ascorbic acid, demonstrating superior efficacy in scavenging free radicals .

Antimicrobial Efficacy

In a clinical microbiology study, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited notable antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential use as a natural antimicrobial agent .

Anti-inflammatory Mechanism

A research article highlighted the anti-inflammatory effects of this flavonoid through inhibition of NF-kB signaling pathways in macrophages. The study found that treatment with the compound reduced the expression of inflammatory markers such as TNF-alpha and IL-6 .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
AntioxidantScavenging ROS
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of COX/LOX
AnticancerInduction of apoptosis

Q & A

Q. What are the common synthetic routes for 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one?

  • Methodological Answer : Synthesis typically involves cyclization of hydroxymethyl-substituted precursors under acidic or basic conditions. For example:
  • Cyclization with aldehydes : Reacting 2-hydroxyacetophenone derivatives with formaldehyde or hydroxymethyl aldehydes in the presence of NaOH or KOH can yield the chromenone backbone. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield and regioselectivity .
  • Oxidative methods : Hydrogen peroxide in ethanol with NaOH may promote cyclization while avoiding side reactions, as demonstrated for structurally similar fluorophenyl chromenones .
  • Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluents) is recommended for isolating high-purity products .

Q. Which spectroscopic and analytical techniques are critical for characterizing 3,3-bis(hydroxymethyl) chromenones?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., in CDCl3_3) resolve hydroxymethyl protons (δ ~3.8–4.2 ppm) and carbonyl carbons (δ ~176–178 ppm). Multiplicity analysis confirms substitution patterns .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H]+^+ peaks), while fragmentation patterns aid in structural elucidation .
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks .

Q. How are common impurities in chromenone synthesis identified and mitigated?

  • Methodological Answer :
  • Byproduct analysis : Unreacted aldehydes or incomplete cyclization products (e.g., open-chain intermediates) can be detected via TLC or HPLC. Adjusting reaction time or stoichiometry minimizes these .
  • Solvent residues : Residual DMF or ethanol in final products are quantified via 1H^1H NMR or GC-MS. Vacuum drying or repeated washing with non-polar solvents removes volatiles .

Advanced Research Questions

Q. How can solvent polarity and catalyst choice optimize cyclization efficiency in hydroxymethyl chromenone synthesis?

  • Methodological Answer :
  • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates but may require stringent post-reaction purification.
  • Protic solvents (e.g., ethanol) reduce side reactions but necessitate higher temperatures for cyclization.
  • Catalysts : K2_2CO3_3 or NaH in DMF promotes base-mediated cyclization, while acidic conditions (e.g., H2_2SO4_4) may favor alternative pathways .

Q. How should researchers resolve contradictions between experimental and computational structural data?

  • Methodological Answer :
  • Case study : If NMR suggests a planar chromenone ring but DFT calculations predict non-planarity, verify crystallographic data (e.g., torsion angles from X-ray structures). SHELX-refined models can resolve such discrepancies .
  • Dynamic effects : Variable-temperature NMR or NOESY experiments detect conformational flexibility that static computational models may overlook .

Q. What strategies validate the biological activity of 3,3-bis(hydroxymethyl) chromenones in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Functional group modification : Synthesize analogs with varying hydroxymethyl positions (e.g., 3,5-substitution) and compare bioactivity via dose-response assays .
  • Docking studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases). Validate predictions with mutagenesis or competitive binding assays .
  • Metabolic stability : Assess oxidative degradation pathways via LC-MS/MS to identify vulnerable sites (e.g., hydroxyl groups) .

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